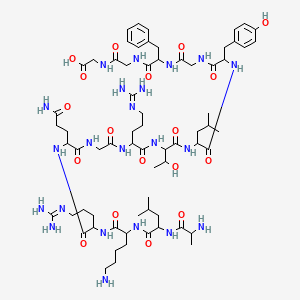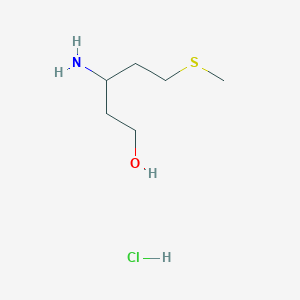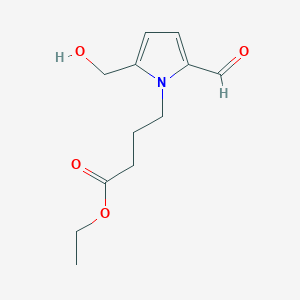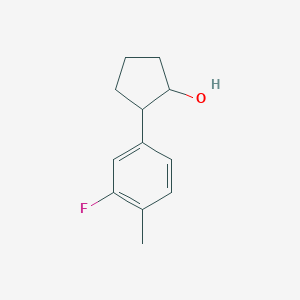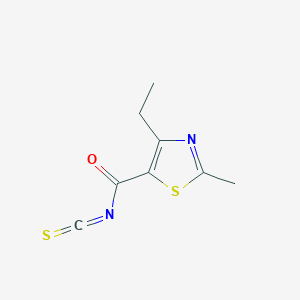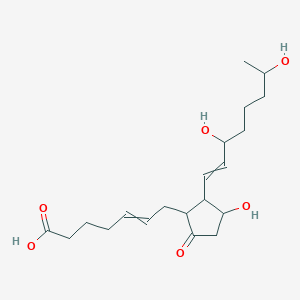![molecular formula C8H10ClNS B13902179 2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine is an organic compound with the molecular formula C7H8ClNS It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and a methylsulfanyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine typically involves the chlorination of 6-methyl-4-[(methylsulfanyl)methyl]pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 2-position. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the substituents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyridine derivatives or modified substituents.
科学的研究の応用
2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylsulfanyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
- 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine is unique due to the presence of both chlorine and methylsulfanyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H10ClNS |
|---|---|
分子量 |
187.69 g/mol |
IUPAC名 |
2-chloro-6-methyl-4-(methylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C8H10ClNS/c1-6-3-7(5-11-2)4-8(9)10-6/h3-4H,5H2,1-2H3 |
InChIキー |
GTGXJYOIJRLYNF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)Cl)CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


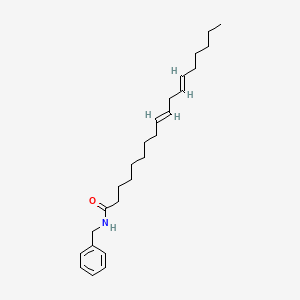
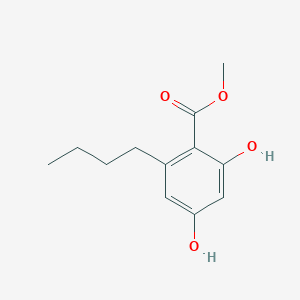

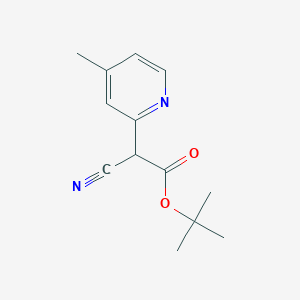
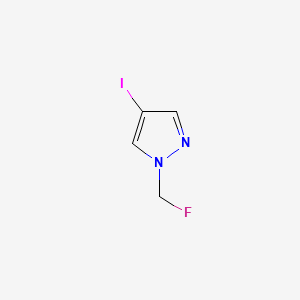

![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)
